3-Quinoxalin-2-yl-1H-indole-5-carbonitrile
Overview
Description
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is a heterocyclic compound that combines the structural features of quinoxaline and indole. These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile typically involves the coupling of quinoxalin-2-one with indole derivatives. One common method is the iron-catalyzed oxidative cross-coupling reaction. This method utilizes iron chloride as a Lewis acid catalyst to facilitate the formation of key intermediates, which subsequently undergo oxidation to afford the desired product . The reaction conditions are generally mild, and the process can be scaled up to gram-scale reactions while maintaining high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indole moiety.
Common Reagents and Conditions
Oxidation: Iron chloride is commonly used as a catalyst in oxidative coupling reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling with quinoxalinones yields 3-(indol-3-yl)quinoxalin-2-one derivatives .
Scientific Research Applications
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of advanced functional materials.
Mechanism of Action
The mechanism by which 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile exerts its effects involves interactions with various molecular targets. The indole moiety is known to bind to multiple receptors, facilitating biological activities such as inhibition of platelet aggregation and suppression of tumor cell proliferation . The quinoxaline framework contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Indol-3-yl)quinoxalin-2-one: Shares a similar structure but lacks the carbonitrile group.
5-Nitro-1H-indole: Another indole derivative with different substituents affecting its reactivity.
Uniqueness
3-Quinoxalin-2-yl-1H-indole-5-carbonitrile is unique due to the presence of both quinoxaline and indole moieties, along with a carbonitrile group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-quinoxalin-2-yl-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-8-11-5-6-14-12(7-11)13(9-19-14)17-10-20-15-3-1-2-4-16(15)21-17/h1-7,9-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAOLMQXGJCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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